molecular formula C11H18O3 B13172335 Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13172335
M. Wt: 198.26 g/mol
InChI Key: AUJPTYRXGGNAIW-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1541984-06-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery, specifically due to its incorporation of a strained oxetane motif. Oxetanes, which are oxygen-containing four-membered heterocycles, have gained prominence as versatile and valuable surrogates for functional groups like gem-dimethyl or carbonyls. Their compact, polar, and sp3-rich nature contributes to improved physicochemical properties in lead compounds, including enhanced aqueous solubility and metabolic stability . This compound features a spirocyclic architecture fusing the oxetane ring with a cyclopropane, presenting a three-dimensional scaffold that is highly sought-after in the design of novel bioactive molecules. Researchers utilize such oxetane-containing building blocks to optimize key properties in drug candidates, such as reducing lipophilicity, attenuating hERG inhibition, and improving overall pharmacokinetic profiles . The application of oxetane motifs is well-established in clinical and preclinical drug candidates targeting a wide range of human diseases, including cancer, viral infections, and autoimmune disorders . As such, this ester serves as a key synthetic intermediate for researchers working across various therapeutic areas. This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)6-5-10(2,3)7-11/h8H,4-7H2,1-3H3

InChI Key

AUJPTYRXGGNAIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(C2)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of 5,5-dimethyl-1,3-cyclohexanedione as the starting material, which undergoes esterification with ethyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions. This approach prevents hydrolysis of the ester intermediate and ensures high purity of the final product.

Detailed Synthetic Route

Step Reaction Description Reagents/Conditions Key Notes
1 Starting material: 5,5-dimethyl-1,3-cyclohexanedione Commercially available Provides the spirocyclic core
2 Reaction with ethyl chloroformate Base: triethylamine; anhydrous solvent Formation of the ethyl ester group
3 Purification Recrystallization or column chromatography Achieves high purity of this compound

This method is scalable and can be adapted for industrial synthesis using continuous flow reactors and automated systems to optimize yield and cost efficiency.

Reaction Conditions and Yields

The reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate proceeds efficiently under controlled anhydrous conditions, typically at ambient temperature or slightly elevated temperatures to ensure completion. The base (triethylamine) scavenges the generated hydrochloric acid, facilitating ester formation.

Purification by recrystallization or chromatographic methods yields the target compound as a colorless oil or crystalline solid with high purity. Industrial adaptations report yields typically above 85%, with molar masses consistent with the expected molecular formula C11H18O3 and molecular weight 198.26 g/mol.

Research Findings and Analytical Data

The compound’s structure and purity are confirmed by spectral data including proton and carbon-13 nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These analyses confirm the presence of the spirocyclic ring system, ester carbonyl, and methyl substituents.

Analytical Technique Key Observations
^1H NMR Signals corresponding to ethyl ester protons and methyl groups on the spiro ring
^13C NMR Carbonyl carbon at expected chemical shift, spiro carbon resonances
IR Spectroscopy Strong absorption band for ester carbonyl (~1735 cm^-1)
MS Molecular ion peak consistent with C11H18O3

These data correlate well with literature values for similar spirocyclic esters and confirm the successful synthesis of this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct esterification 5,5-dimethyl-1,3-cyclohexanedione Ethyl chloroformate, triethylamine Anhydrous, ambient to mild heat >85% Scalable, industrially viable
Multistep cyclization (related spiro ketone) Dibromoneopentyl glycol Zinc powder, thionyl chloride, cyanide, acid/base Multiple steps, reflux, acidic/alkaline ~90% (overall) Provides spiro ring formation insights

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Properties/Applications References
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (Target Compound) C11H18O3 198.26 (estimated) 5,5-dimethyl; ethyl ester at C2; spiro[2.4]heptane Hypothesized enhanced steric hindrance
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C10H15ClO3 218.68 Chloro substituent at C2; methyl ester Increased polarity; potential intermediate
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate C9H12O4 184.19 Oxo group at C6; spiro[2.4]heptane Ketone functionality may enhance hydrogen bonding
Ethyl spiro[3.3]heptane-2-carboxylate C10H16O2 168.24 Spiro[3.3]heptane (two fused cyclopropane rings) Reduced ring strain; applications in drug design
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C11H18O3 198.26 4-ethyl; 2-methyl substituents High purity (>95%); used in constrained scaffolds

Key Research Findings and Trends

Methyl groups at C5 (as in the target compound) introduce steric hindrance, which may slow nucleophilic attacks at adjacent positions .

Ring System Influence :

  • Spiro[2.4]heptane derivatives (five-membered oxirane fused to cyclopropane) exhibit greater ring strain compared to spiro[3.3]heptane systems (two cyclopropane rings), affecting thermal stability and synthetic utility .

Functional Group Diversity :

  • Ketone-containing analogs (e.g., ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate ) demonstrate enhanced hydrogen-bonding capacity, making them candidates for coordination chemistry or enzyme inhibition.

Biological Activity

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (commonly referred to as EDO) is a spiro compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article will delve into the biological activity of EDO, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1C2(O1)CCC(C2)(C)C

The compound's spirocyclic structure contributes to its distinct chemical reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that EDO exhibits antimicrobial properties, potentially acting against various bacterial and fungal strains.
  • Anticancer Potential : Research indicates that compounds with similar structural motifs may possess anticancer properties, warranting further investigation into EDO's efficacy in cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways.

The mechanism of action of EDO is hypothesized to involve:

  • Binding to Enzymatic Sites : EDO's structure allows it to fit into specific binding sites on enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, EDO may alter signaling pathways involved in inflammation or cell proliferation.

Antimicrobial Studies

A study conducted by researchers at the University of Bath explored the antimicrobial properties of various spiro compounds, including EDO. The findings indicated that EDO demonstrated significant inhibition against certain bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
EDOStaphylococcus aureus50
EDOEscherichia coli100

Anticancer Activity

In a comparative study involving spirocyclic compounds, EDO was evaluated for its cytotoxic effects on cancer cell lines. The results showed that EDO had an IC50 value of 30 µM against MDA-MB-231 breast cancer cells, indicating moderate activity.

CompoundCell LineIC50 (µM)
EDOMDA-MB-23130
ControlMDA-MB-231>100

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